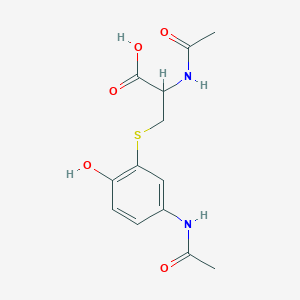![molecular formula C24H31NO13 B13384219 N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13384219.png)
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a fluorogenic substrate used primarily in enzyme assays to detect glycosidase activities. This compound is particularly useful in studying the breakdown of complex carbohydrates and is vital in research related to genetic disorders and lysosomal storage diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The starting materials often include 4-methylumbelliferone and various protected sugar derivatives. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which is essential for producing the compound in quantities required for extensive research and commercial applications.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the release of 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar moiety or the aglycone part of the molecule.
Substitution: Functional groups on the sugar moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions efficiently.
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy.
科学的研究の応用
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activities.
Biology: Helps in understanding the metabolism of carbohydrates and the role of glycosidases in various biological processes.
Medicine: Vital in diagnosing and researching genetic disorders and lysosomal storage diseases where abnormal glycosidase activity is observed.
Industry: Employed in quality control processes to detect glycosidase contamination in various products.
作用機序
The mechanism of action of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the enzyme activity. The molecular targets are the glycosidases, and the pathways involved include the breakdown of complex carbohydrates into simpler sugars.
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate used to detect β-galactosidase activity.
4-Methylumbelliferyl α-D-glucopyranoside: Used to detect α-glucosidase activity.
4-Methylumbelliferyl β-D-glucuronide: Employed in assays to detect β-glucuronidase activity.
Uniqueness
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structure, which allows it to be hydrolyzed by specific glycosidases, making it highly useful in studying diseases related to glycosidase deficiencies. Its high fluorescence upon hydrolysis also makes it a sensitive and reliable substrate for enzyme assays.
特性
分子式 |
C24H31NO13 |
|---|---|
分子量 |
541.5 g/mol |
IUPAC名 |
N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28) |
InChIキー |
VSWQTQWBDDXHMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)

![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)


![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadec-9-enoate](/img/structure/B13384184.png)


![N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13384201.png)
![sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13384207.png)


